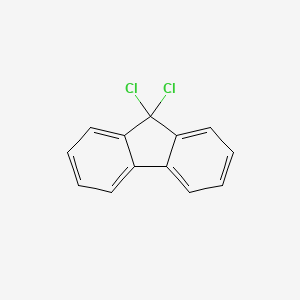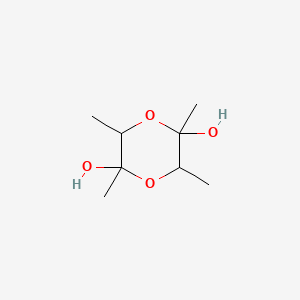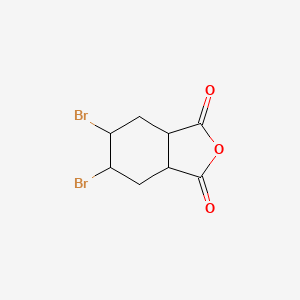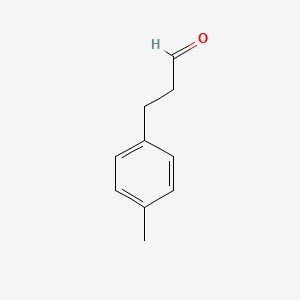
N1-甲基苯-1,2-二胺
概述
描述
N-Methyl-1,2-phenylenediamine is an ortho-diamine. In situ generated diazonium cations of N-methyl-1,2-phenylenediamine were used for the electrochemical modification of glassy carbon electrode.
科学研究应用
苯并咪唑衍生物的合成
N-甲基-1,2-苯二胺: 是合成各种苯并咪唑衍生物的关键起始原料 . 这些衍生物因其广泛的药理活性而具有重要意义,包括抗癌、抗炎、抗菌、抗结核和抗原生动物活性 .
血管紧张素 II 受体拮抗剂
该化合物用于替米沙坦的合成,替米沙坦是一种血管紧张素 II 受体拮抗剂,用于治疗高血压 . 该过程涉及制备 1-甲基-1H-苯并咪唑-2(3H)-硫酮作为中间体 .
抗菌剂
研究表明,从 N-甲基邻苯二胺合成的衍生物对枯草芽孢杆菌和铜绿假单胞菌等菌株表现出有希望的抗菌活性 . 这突出了其作为开发新型抗菌剂的前体的潜力。
电化学传感器
该化合物已被用于玻璃碳电极的电化学修饰。 这些修饰后的电极可用于开发检测各种物质的传感器 .
作用机制
Mode of Action
It is known to react as an acid to neutralize bases
Biochemical Pathways
It is known to be involved in the synthesis of certain compounds, such as 1-methyl-2-(hetero)arylbenzimidazoles .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor .
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2–8 °c .
属性
IUPAC Name |
2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCLSMBVQLWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043756 | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4760-34-3 | |
| Record name | N-Methyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROI30FPR50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Methyl-o-phenylenediamine serves as a versatile building block for constructing various heterocyclic compounds. Its reaction with aldehydes or ketones can lead to the formation of benzimidazoles, while its condensation with β-ketoesters can yield diazepinones or other heterocyclic systems. [, , ]
A: The presence of two adjacent amine groups (o-phenylenediamine moiety) in N-Methyl-o-phenylenediamine enables it to react with aldehydes or ketones, leading to ring closure and the formation of benzimidazole derivatives. This reaction is facilitated by the nucleophilicity of the amine groups and the electrophilicity of the carbonyl group in aldehydes or ketones. [, , , ]
A: Yes, Telmisartan, an antihypertensive drug classified as an angiotensin II receptor antagonist, is synthesized using N-Methyl-o-phenylenediamine as a key building block. The synthesis typically involves a multi-step process starting with 3-methyl-4-nitrobenzoic acid. [, , , ]
A: In the synthesis of Telmisartan, N-Methyl-o-phenylenediamine reacts with a benzimidazole derivative (2-n-propyl-4-methyl-6-carboxybenzimidazole) in the presence of a condensing agent like polyphosphoric acid. This reaction forms a crucial benzimidazole moiety within the Telmisartan structure. [, , ]
A: Yes, N-Methyl-o-phenylenediamine has shown potential in modifying electrode surfaces. For example, it's used to introduce aryl groups with aliphatic amine functionalities onto glassy carbon electrodes. This modification is achieved through electrochemical reduction of in situ generated diazonium cations in aqueous media. []
A: This modification can significantly influence the electron transfer properties of the electrode, making it suitable for specific electrochemical applications, such as sensing or catalysis. The grafted aryl groups can act as redox mediators, facilitating electron transfer between the electrode surface and the analyte of interest. []
A: Research has explored the application of N-Methyl-o-phenylenediamine in developing amperometric uric acid sensors. A redox polymer, poly(N-Methyl-o-phenylenediamine) (poly-MPD), containing phenazine units, has shown the ability to mediate electrons from uricase (UOx) to an electrode during the enzymatic oxidation of uric acid. []
A: Poly-MPD facilitates efficient electron transfer between the enzyme's active site and the electrode, leading to a fast response time and sensitive detection of uric acid. This characteristic makes poly-MPD-based sensors suitable for applications requiring rapid and accurate uric acid monitoring. []
A: Yes, research shows that 1-Methyl-2-(o-nitrophenyl)benzimidazoline, a derivative of N-Methyl-o-phenylenediamine, functions as a reducing agent, selectively reducing carbon-carbon double bonds in electron-deficient olefins. This reaction provides a method for synthesizing saturated compounds from their corresponding unsaturated counterparts. []
A: While the exact mechanism requires further investigation, studies suggest a synchronous transfer of a hydride ion from the benzimidazoline ring and a proton from the solvent to the olefin, leading to the formation of the saturated product and a benzimidazole derivative. []
A: Yes, N-Methyl-o-phenylenediamine dihydrochloride has been identified as a potential genotoxic impurity in Telmisartan drug substances. Consequently, validated RP-HPLC methods have been developed to quantify this impurity and ensure its levels are below regulatory limits. []
A: Genotoxic impurities, like N-Methyl-o-phenylenediamine, can potentially interact with DNA and cause mutations, posing a risk of carcinogenicity. Therefore, strict control of this impurity in pharmaceuticals is essential to guarantee patient safety. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















